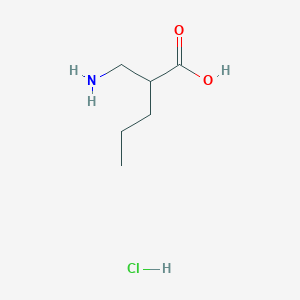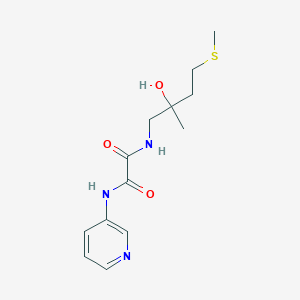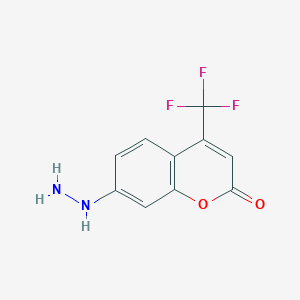
N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3,4,5-trimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3,4,5-trimethoxybenzamide” is a complex organic compound that contains several functional groups and heterocyclic rings, including a pyrazole ring and a pyrimidine ring . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyrazole ring attached to a pyrimidine ring through an aminoethyl group, and a trimethoxybenzamide group attached to the pyrimidine ring . The presence of these rings and functional groups would likely confer specific physical and chemical properties to the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the pyrazole and pyrimidine rings could affect its aromaticity and reactivity . The trimethoxybenzamide group could influence its solubility and reactivity .科学的研究の応用
Antileishmanial Activity
This compound has shown significant antileishmanial activity . Specifically, compound 13, a hydrazine-coupled pyrazole derivative, displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate .
Antimalarial Activity
The compound also exhibits potent antimalarial activity . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Molecular Docking Studies
Molecular docking studies have been conducted on this compound . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of compound 13 .
Synthesis of Pharmaceutical Drugs
3,4,5-Trimethoxybenzaldehyde, a related compound, can be used as an intermediate in the synthesis of some pharmaceutical drugs . This includes trimethoprim, cintriamide, roletamide, trimethoquinol (aka tretoquinol), and trimazosin .
Synthesis of Psychedelic Phenethylamines
In addition to pharmaceutical drugs, 3,4,5-Trimethoxybenzaldehyde is also used in the synthesis of some psychedelic phenethylamines .
Research Chemical
This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals . Sigma-Aldrich does not collect analytical data for this product .
作用機序
Target of Action
The primary targets of this compound are tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .
Mode of Action
The compound interacts with its targets, leading to a variety of changes. For instance, it inhibits tubulin polymerization, which disrupts the formation of the mitotic spindle, thereby preventing cell division . It also inhibits Hsp90, a chaperone protein that assists in the proper folding of other proteins, disrupting cellular homeostasis . Furthermore, it inhibits TrxR, an enzyme involved in maintaining the redox state within the cell, leading to increased oxidative stress .
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting tubulin, it disrupts the cell cycle, specifically the mitotic phase, leading to cell death . The inhibition of Hsp90 affects multiple pathways due to the protein’s role in the proper functioning of several client proteins . The inhibition of TrxR disrupts the cellular redox state, affecting various oxidative stress-related pathways .
Result of Action
The molecular and cellular effects of the compound’s action are diverse due to its multiple targets. It can lead to cell death by disrupting cell division . It can also cause cellular stress by disrupting protein folding and redox balance . These effects can potentially be exploited for therapeutic purposes, such as in the treatment of cancer .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. Additionally, the cellular environment, including the presence of other proteins and the redox state of the cell, can influence the compound’s efficacy .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3,4,5-trimethoxy-N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O4/c1-27-14-9-13(10-15(28-2)18(14)29-3)19(26)21-7-6-20-16-11-17(23-12-22-16)25-8-4-5-24-25/h4-5,8-12H,6-7H2,1-3H3,(H,21,26)(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMALPKUYBMVVIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCNC2=CC(=NC=N2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl cyclopropanecarboxylate](/img/structure/B2890794.png)
![N-(3-Methylphenyl)-4-[(3-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2890795.png)

![4-[(4-Benzylpiperidin-1-yl)carbonyl]-5-chloro-2-(methylthio)pyrimidine](/img/structure/B2890798.png)
![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-methoxybenzamide](/img/structure/B2890799.png)

![1,3-dimethyl-5-((naphthalen-1-ylmethyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2890801.png)
![4,4-Difluoro-1-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carbonyl)pyrrolidine-2-carbonitrile](/img/structure/B2890802.png)


![N-(2-(N-(2-methylcyclohexyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2890811.png)


